molecular formula C15H11NO2S B14705161 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- CAS No. 15199-26-5

1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-

Cat. No.: B14705161
CAS No.: 15199-26-5
M. Wt: 269.3 g/mol
InChI Key: JQDALPOOQVVODE-UHFFFAOYSA-N
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Description

1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields such as organic chemistry, medicinal chemistry, and materials science. The presence of the isoindole core structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cascade C-H transformations has been reported to be effective in the synthesis of isoindole derivatives .

Chemical Reactions Analysis

Types of Reactions

1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the isoindole core .

Scientific Research Applications

1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects. For example, it can act as a fluorescent probe by binding to lipid droplets in living cells, resulting in bright fluorescence .

Properties

CAS No.

15199-26-5

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanylisoindole-1,3-dione

InChI

InChI=1S/C15H11NO2S/c1-10-6-8-11(9-7-10)19-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3

InChI Key

JQDALPOOQVVODE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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